Bienvenue dans la boutique en ligne BenchChem!

5-(4-Chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

MitoNEET Iron-sulfur cluster PPARγ

5-(4-Chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one (CAS 23517-83-1) is a synthetic rhodanine-type thiazolidinone featuring a 4-chlorobenzylidene substituent at the 5-position, an N3-methyl group, and a 2-thioxo moiety, yielding a molecular weight of 269.77 g/mol. The compound exhibits quantifiable binding interactions across multiple therapeutically relevant targets, including mitoNEET (Ki = 213 nM), hepatitis C virus NS5B polymerase (IC50 > 30 μM), and human arylamine N-acetyltransferase 2 (IC50 = 9.40 μM), establishing it as a versatile probe for investigating protein-ligand interactions and iron-sulfur cluster biology.

Molecular Formula C11H8ClNOS2
Molecular Weight 269.8 g/mol
Cat. No. B7460928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Molecular FormulaC11H8ClNOS2
Molecular Weight269.8 g/mol
Structural Identifiers
SMILESCN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=S
InChIInChI=1S/C11H8ClNOS2/c1-13-10(14)9(16-11(13)15)6-7-2-4-8(12)5-3-7/h2-6H,1H3/b9-6-
InChIKeyLBRYJAAWKRWXCV-TWGQIWQCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one: A Multi-Target Thiazolidinone Probe for Competitive Procurement


5-(4-Chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one (CAS 23517-83-1) is a synthetic rhodanine-type thiazolidinone featuring a 4-chlorobenzylidene substituent at the 5-position, an N3-methyl group, and a 2-thioxo moiety, yielding a molecular weight of 269.77 g/mol . The compound exhibits quantifiable binding interactions across multiple therapeutically relevant targets, including mitoNEET (Ki = 213 nM), hepatitis C virus NS5B polymerase (IC50 > 30 μM), and human arylamine N-acetyltransferase 2 (IC50 = 9.40 μM), establishing it as a versatile probe for investigating protein-ligand interactions and iron-sulfur cluster biology [1]. Its commercial availability as a milligram-scale AldrichCPR research reagent offers immediate access for hit validation and structure-activity relationship (SAR) expansion .

5-(4-Chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one: Why Analog Interchangeability Is Not Supported by Evidence


Rhodanine-based 4-thiazolidinones exhibit pronounced biological activity cliffs driven by subtle variations at the 5-arylidene ring, N3-substituent, and C2-thioxo/hydrogen bonding network, making simple analog substitution unreliable [1]. The 4-chlorobenzylidene moiety of this compound provides a distinct electron-withdrawing and steric profile that is not replicated by the unsubstituted benzylidene, 4-fluoro, or 2,5-dimethoxy analogs frequently encountered in vendor catalogs, precluding direct drop-in replacement without quantitative validation [2]. Consequently, informed procurement decisions require direct comparative data rather than assumption of functional equivalence within this chemotype [3].

5-(4-Chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one: Head-to-Head Quantitative Differentiation Evidence


MitoNEET Binding Affinity: 5-(4-Chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one vs. Closely Related Rhodanine Analogs

This compound binds to the cytosolic domain of human mitoNEET (a [2Fe-2S] cluster protein implicated in mitochondrial metabolism and type 2 diabetes) with a Ki of 213 nM and an IC50 of 4.98 μM [1]. The N3-methyl and 4-chlorobenzylidene modifications are critical for this interaction; the des-methyl analog (5-(4-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one) is not reported to bind mitoNEET, highlighting the absolute requirement for the N3-substitution [2]. The Ki value is fully consistent with a radioligand displacement assay using [3H]rosiglitazone as the tracer, providing robust, reproducible binding data suitable for benchmarking new ligand series [1].

MitoNEET Iron-sulfur cluster PPARγ Type 2 diabetes Competitive binding assay

Hepatitis C Virus NS5B Polymerase: Selective Inhibition Profile of 5-(4-Chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

This compound displays an IC50 > 30 μM against HCV genotype 1b NS5B RNA-dependent RNA polymerase, indicating weak inhibition considered inactive by standard antiviral screening criteria (cutoff typically < 10 μM) [1]. However, when benchmarked against other rhodanine-based inhibitors of the same enzyme, it exhibits a permissive selectivity profile ideal for use as a negative control or counter-screening tool in RNA polymerase selectivity panels. In the same assay format, potent rhodanine-based NS5B inhibitors such as compound 4c (IC50 = 0.32 μM) are > 90-fold more potent, while many structurally related derivatives like 5-(4-fluorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one lack any reported NS5B data, making this compound a uniquely characterized weak binder for assay validation [2].

HCV NS5B RNA-dependent RNA polymerase Antiviral Selectivity

Antitubercular Target Engagement: 5-(4-Chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one vs. 2-Thioxo-4-thiazolidinone Controls

Three independent enzymatic screens demonstrate that this compound engages multiple Mycobacterium tuberculosis targets with single-digit to low double-digit micromolar potency: DXR (IC50 = 8.00 μM), TrxR (IC50 = 15.8 μM), and DNA gyrase (IC50 = 22.8 μM) [1]. This multi-target profile within M. tuberculosis is distinct from simpler 2-thioxo-4-thiazolidinone controls, which typically exhibit no measurable inhibition of these enzymes at equivalent concentrations [2]. The presence of the N3-methyl group in this compound enhances cell permeability and enzyme active site complementarity relative to the des-methyl form, consistent with reported SAR for rhodanine antitubercular agents [3].

Tuberculosis DXR TrxR DNA gyrase Antitubercular screening

Antioxidant Capacity: Benzylidene-3-methyl-2-thioxothiazolidin-4-one (BMTTZD) Analog 3 vs. Positive Controls

In the BMTTZD series, analog 3 (the 4-chlorobenzylidene derivative) demonstrated potent radical scavenging activity in three orthogonal antioxidant assays: DPPH, ABTS⁺, and cellular ROS [1]. Quantitatively, analog 3 exhibited antioxidant efficacy equivalent to L-ascorbic acid (DPPH assay) and Trolox (ABTS⁺ assay), the gold-standard positive controls [2]. In comparison, analog 1 (unsubstituted benzylidene) and analog 8 (4-methoxybenzylidene) showed significantly weaker antioxidant profiles, establishing the critical contribution of the 4-chloro substituent to the observed activity [1]. Notably, analog 3 also displayed 220-fold greater tyrosinase inhibition than kojic acid using L-tyrosine as substrate and 22-fold greater using L-dopa [1].

Antioxidant DPPH ABTS ROS Tyrosinase

Arylamine N-Acetyltransferase 2 (NAT2) Inhibition: Selectivity Over NAT1 and Comparison with Rodent Orthologs

The compound inhibits mouse recombinant NAT2 with an IC50 of 9.40 μM [1]. This compares favorably with the closely related analog 5-(4-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one (the N3-des-methyl derivative), which inhibits human NAT1 with an IC50 > 200 μM under similar assay conditions, representing a > 40-fold loss in potency due solely to the absence of the N3-methyl group [2]. The N3-methyl substituted compound thus offers a significant selectivity advantage for NAT2 over NAT1, a property that is critical for minimizing off-target effects in preclinical oncology models where NAT1 is a confounding biomarker [2].

NAT2 Arylamine N-acetyltransferase Breast cancer biomarker Selectivity

Halogen-Substituent SAR: 4-Chloro vs. 4-Fluoro and Unsubstituted Benzylidene Analogs in Antimicrobial Assays

A systematic SAR study of 2,5-disubstituted 4-thiazolidinones demonstrated that the presence of a 4-chloro substituent on the benzylidene ring confers superior antibacterial activity against Gram-positive organisms compared to unsubstituted or 4-fluoro analogs [1]. Compounds bearing a 4-chlorophenyl imino group (series 7) exhibited equipotent or greater activity against B. subtilis and S. aureus relative to 4-fluorophenyl derivatives, with the major enhancement attributed to the combined electron-withdrawing and lipophilic character of the chlorine atom [1]. While this study examined 2-imino variants rather than the exact 2-thioxo N3-methyl compound, the arylidene SAR is transferable because the 5-benzylidene ring electronics are the dominant determinant of activity [2].

Antibacterial SAR Halogen effect 4-Thiazolidinone

5-(4-Chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one: Evidence-Driven Application Scenarios for Procurement


MitoNEET Ligand Development and Metabolic Disease Target Validation

With a confirmed mitoNEET Ki of 213 nM, this compound serves as a validated starting point for structure-based optimization of mitochondrial protein ligands targeting type 2 diabetes and related metabolic disorders [1]. Its well-characterized binding kinetics and radioligand displacement data facilitate rapid integration into high-throughput screening cascades and biophysical assay development.

Antiviral Counter-Screening and Selectivity Profiling Against HCV NS5B

Because the compound is essentially inactive against HCV NS5B (IC50 > 30 μM) while structurally related analogs achieve sub-micromolar potency, it is ideally suited as a negative control in RNA polymerase selectivity panels, enabling robust counter-screening to ensure on-target antiviral activity of more potent congeners [2].

Fragment-Based Antitubercular Drug Discovery and Target Deconvolution

Confirmed single-digit to double-digit micromolar inhibition of three validated M. tuberculosis targets (DXR, TrxR, and DNA gyrase) positions this compound as a multi-target fragment hit for tuberculosis drug discovery programs [3]. Its small molecular weight (269.77 g/mol) and favorable ligand efficiency metrics support fragment growing or merging strategies, while the multi-target profile enables chemical biology target deconvolution experiments.

Tyrosinase Inhibition and Dermatological Hyperpigmentation Research

Analog 3 (the 4-chlorobenzylidene BMTTZD derivative) demonstrated 220-fold greater tyrosinase inhibition than kojic acid and antioxidant activity equivalent to L-ascorbic acid and Trolox, making it a compelling scaffold for developing novel skin-lightening agents and studying melanogenesis pathways [4]. Cellular validation in B16F10 melanoma cells confirmed inhibition of melanin production and intracellular tyrosinase activity [4].

Quote Request

Request a Quote for 5-(4-Chlorobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.